
tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H17BrN2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromopyridine moiety
準備方法
The synthesis of tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the bromopyridine moiety: The bromopyridine group is introduced via nucleophilic substitution reactions, often using 6-bromopyridine as a starting material.
Protection and deprotection steps: tert-Butyl groups are used to protect reactive sites during the synthesis and are later removed under specific conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromopyridine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring, which may result in different chemical and biological properties.
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate: The position of the bromine atom on the pyridine ring is different, which can influence the compound’s reactivity and interactions.
tert-Butyl 3-methoxypyrrolidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C14H19BrN2O3 |
|---|---|
分子量 |
343.22 g/mol |
IUPAC名 |
tert-butyl 3-[(6-bromopyridin-3-yl)oxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-11-4-5-12(15)16-6-11/h4-6,10H,7-9H2,1-3H3 |
InChIキー |
HIZUSNFPKCUXFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CN=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



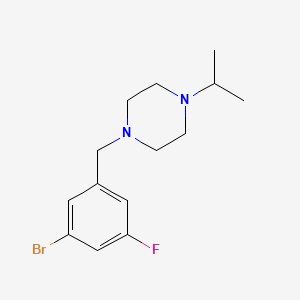

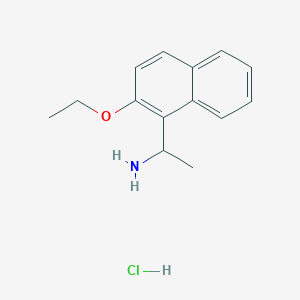
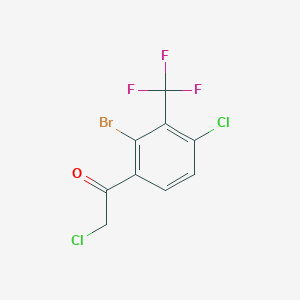
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)
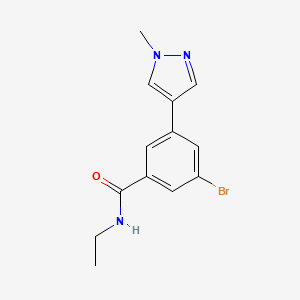


![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)

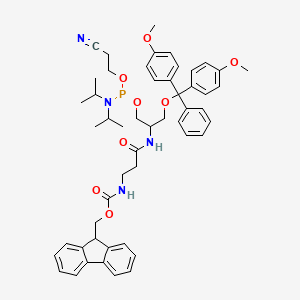
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)

